(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate
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Overview
Description
(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin core, chloropyridinyl, and chloroethyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyrazin core, followed by the introduction of the chloropyridinyl and chloroethyl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and carbonates for the final esterification step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl or chloropyridinyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl acetate
- (5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl methyl carbonate
Uniqueness
The uniqueness of (5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
508169-19-5 |
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Molecular Formula |
C14H9Cl2N4O4- |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
[(7S)-3-(2-chloroethyl)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] carbonate |
InChI |
InChI=1S/C14H10Cl2N4O4/c15-4-3-8-6-18-11-10(19-8)12(21)20(13(11)24-14(22)23)9-2-1-7(16)5-17-9/h1-2,5-6,13H,3-4H2,(H,22,23)/p-1/t13-/m0/s1 |
InChI Key |
YNSHTKXBYBEEGC-ZDUSSCGKSA-M |
Isomeric SMILES |
C1=CC(=NC=C1Cl)N2[C@H](C3=NC=C(N=C3C2=O)CCCl)OC(=O)[O-] |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(C3=NC=C(N=C3C2=O)CCCl)OC(=O)[O-] |
Origin of Product |
United States |
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